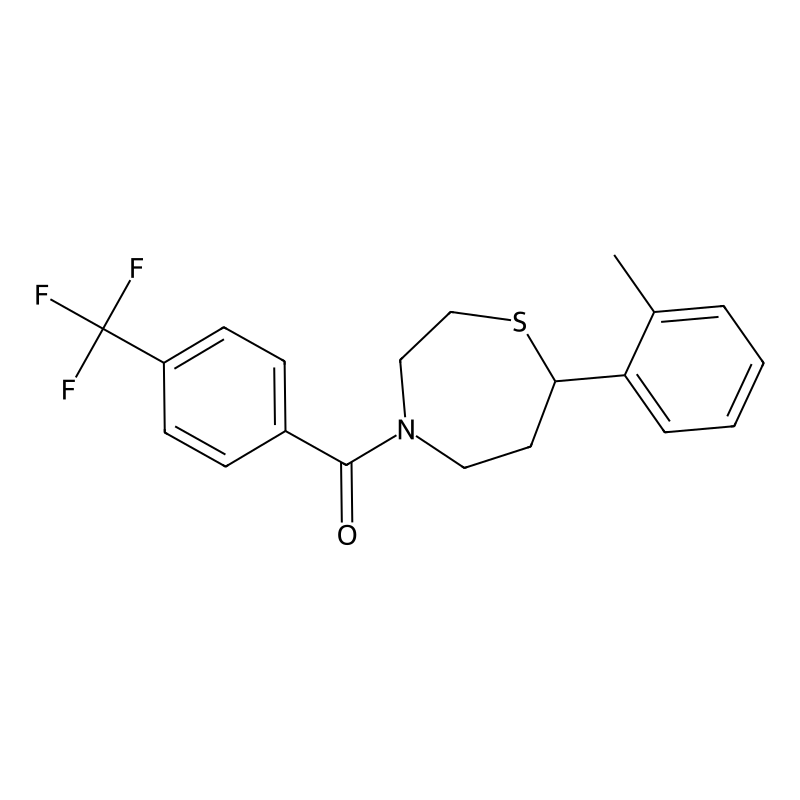

(7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Pharmaceutical Applications

Field: Pharmacology and Medicine

Summary: Chemical compounds isolated from natural sources often exhibit a wide range of biological effects, making them valuable in the development of new drugs.

Material Science Applications

Field: Material Science

Summary: Chemical compounds are used in the synthesis of new materials with unique properties.

Methods: The synthesis involves oxidative polymerization of the o-anisidine monomer with BaSO4 filler.

Results: The nanocomposites demonstrated considerable interaction and good UV-visible behavior of absorption.

Environmental Applications

Field: Environmental Science

Summary: Chemical reactions involving various compounds play a crucial role in many environmental processes.

Methods: These reactions are studied in the lab under controlled conditions to understand their mechanisms.

Results: The findings help in predicting and managing environmental changes.

Food Industry Applications

Field: Food Science

Summary: Natural compounds are used as flavorings, colorings, and preservatives in the food industry.

Methods: These compounds are extracted from plants and then added to food products.

Results: They enhance the taste, appearance, and shelf-life of food.

Cosmetic Applications

Analytical Applications

The compound (7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule characterized by its unique structural features. It consists of a thiazepan ring, which is a seven-membered heterocyclic compound containing both sulfur and nitrogen atoms. The thiazepan moiety is substituted with an o-tolyl group at the seventh position and a phenyl group with a trifluoromethyl substituent at the fourth position of the methanone functional group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of this compound can be explored through various synthetic pathways. Key reactions include:

- Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, making it a target for further functionalization.

- Condensation Reactions: The methanone functional group allows for condensation reactions with amines or alcohols, leading to the formation of various derivatives.

- Cyclization Reactions: The thiazepan ring can participate in cyclization reactions, potentially forming more complex structures.

These reactions are critical for modifying the compound to enhance its biological activity or to create new derivatives with desired properties.

Preliminary studies suggest that compounds containing thiazepan rings exhibit a range of biological activities. This specific compound may possess:

- Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer Activity: Some derivatives of thiazepan have been reported to inhibit cancer cell growth.

- Anti-inflammatory Effects: Compounds with similar structures have been associated with reduced inflammation in biological models.

Further research is necessary to elucidate the specific biological mechanisms and potential therapeutic applications of this compound.

The synthesis of (7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone can be achieved through several methods:

- One-Pot Synthesis: A multi-step reaction involving the formation of the thiazepan ring followed by the introduction of the o-tolyl and trifluoromethyl groups.

- Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced under acidic or basic conditions to form the thiazepan structure.

- Functional Group Modification: Post-synthesis modifications can be performed to introduce or alter functional groups on the existing structure.

Each method provides different yields and purities, emphasizing the need for optimization based on desired outcomes.

This compound holds potential applications in various fields:

- Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound in drug discovery programs aimed at treating infections or cancer.

- Material Science: Its unique structure may be utilized in synthesizing novel materials with specific electronic or optical properties.

- Agricultural Chemistry: If found effective against pathogens, it could be developed into a pesticide or fungicide.

Interaction studies are crucial for understanding how this compound interacts with biological targets:

- Protein Binding Studies: Investigating how well the compound binds to specific proteins can provide insights into its mechanism of action.

- Cellular Uptake Studies: Understanding how effectively the compound enters cells will help assess its potential efficacy as a therapeutic agent.

- Toxicology Studies: Evaluating any adverse effects on human cells or model organisms is essential for determining safety profiles.

These studies will contribute significantly to evaluating the therapeutic potential and safety of this compound.

Several compounds share structural similarities with (7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone, allowing for comparative analysis:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-phenylethanone | Contains a fluorophenyl group instead of o-tolyl | Potentially different biological activity due to fluorine substitution |

| 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline | Different ring structure (quinoline) | May exhibit distinct pharmacological properties |

| 4-(Trifluoromethyl)phenol | Lacks thiazepan ring | Simpler structure; primarily studied for its role as a drug metabolite |

The uniqueness of (7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone lies in its specific combination of a thiazepan ring and dual aromatic substitutions, which may confer distinct biological properties not observed in other similar compounds. Further exploration into these comparisons will enhance our understanding of its potential applications and efficacy.